molecular formula C16H22F3NO4S2 B2984238 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1797341-72-0

4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2984238
CAS No.: 1797341-72-0
M. Wt: 413.47
InChI Key: ILTUATINYDYDHW-UHFFFAOYSA-N
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Description

4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound featuring both sulfonyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecule, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Isobutylsulfonyl Group: This step often involves the reaction of the piperidine derivative with isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylphenylsulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 2-(trifluoromethyl)phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic ring with the trifluoromethyl group can undergo electrophilic aromatic substitution reactions, although the trifluoromethyl group is generally deactivating.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
  • 4-(Ethylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
  • 4-(Propylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Uniqueness

Compared to similar compounds, 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine offers a unique combination of steric and electronic properties due to the isobutyl group. This can result in different reactivity and interaction profiles, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylpropylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)13-7-9-20(10-8-13)26(23,24)15-6-4-3-5-14(15)16(17,18)19/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUATINYDYDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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